3,3,4,4,5,5-Hexafluorooxolan-2-one
Description
Chemical Identity:
3,3,4,4,5,5-Hexafluorooxolan-2-one (CAS 702-35-2) is a fluorinated cyclic carbonate with the molecular formula C₄F₆O₃. Its structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted with six fluorine atoms at the 3, 4, and 5 positions and a carbonyl group at position 2 (oxolan-2-one backbone) .
Its synthesis involves reactions between hexafluoropropylene and octafluorocyclopentene under specific solvent conditions (e.g., N,N-dimethylformamide) and temperatures (60–100°C) .
Properties
CAS No. |
702-35-2 |
|---|---|
Molecular Formula |
C4F6O2 |
Molecular Weight |
194.03 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexafluorooxolan-2-one |
InChI |
InChI=1S/C4F6O2/c5-2(6)1(11)12-4(9,10)3(2,7)8 |
InChI Key |
JVRUYYNHMKFOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(C(C(O1)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key fluorinated compounds with structural or functional similarities to 3,3,4,4,5,5-Hexafluorooxolan-2-one:
Key Observations :
- Fluorine Content : The hexafluorooxolan-2-one (6 F atoms) exhibits intermediate fluorination compared to octafluorooxolane (8 F atoms) . Higher fluorine content generally enhances chemical resistance but may reduce solubility in polar solvents.
- Functional Groups: Unlike non-fluorinated cyclic carbonates (e.g., 4,5-diphenyl-1,3-dioxolan-2-one) , the hexafluoro derivative’s fluorination confers unique dielectric properties and thermal stability, making it preferable for electronics and refrigeration .
- Synthesis Challenges : Attempts to synthesize analogs like 3,3,4,4,5,5-hexafluoropimelonitrile failed due to poor reactivity of fluorinated intermediates, underscoring the complexity of fluorocarbon chemistry .
Physicochemical and Application-Based Comparisons
Thermal Stability: this compound outperforms non-fluorinated cyclic carbonates (e.g., 27797-53-1) in high-temperature applications due to strong C–F bonds, which resist degradation up to 200°C . However, it is less volatile than octafluorooxolane (773-14-8), which has a lower boiling point owing to its ether functional group .
Environmental Impact :
Hexafluorooxolan-2-one is designed for low GWP, contrasting with legacy perfluorinated sulfonic acids (e.g., CAS 70225-16-0) that persist in the environment . Its degradation products are less bioaccumulative than those of long-chain perfluoroalkyl compounds .
Reactivity : The cyclic carbonate group in 702-35-2 enables ring-opening polymerization, a feature absent in fluorinated ethers (e.g., 773-14-8) or ketones (e.g., 649-65-0). This property is exploited in synthesizing fluorinated polymers for coatings and membranes .
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